1-(3-chloro-4-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea
Description
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN4O2S/c1-7-11(12(21)20-4-5-23-14(20)17-7)19-13(22)18-8-2-3-10(16)9(15)6-8/h2-6H,1H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLDCBUAGIBJTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-chloro-4-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, synthesis, structure, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 352.8 g/mol. The compound features a thiazole moiety, which is known for contributing to various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀ClFN₄O₂S |
| Molecular Weight | 352.8 g/mol |
| CAS Number | 1060228-86-5 |
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and pyrimidine derivatives exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Mechanism of Action : The presence of the chloro and fluorine substituents on the phenyl ring enhances the compound's ability to interact with cellular targets, potentially leading to apoptosis in cancer cells. The structure-activity relationship (SAR) analysis suggests that electronegative groups are crucial for enhancing anticancer activity .
- In Vitro Studies : In vitro assays have demonstrated that similar thiazole-based compounds exhibit IC50 values in the micromolar range against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). For example, derivatives with thiazole rings showed IC50 values ranging from 6.90 to 51.46 μM, indicating promising cytotoxic effects compared to established drugs like doxorubicin .
Antimicrobial Activity
The compound's thiazole moiety also suggests potential antimicrobial properties.
- Antibacterial Studies : Research on thiazole derivatives has revealed effective antibacterial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for certain derivatives were reported as low as 31.25 µg/mL .
- Mechanism of Action : The antimicrobial action is hypothesized to stem from the ability of these compounds to disrupt bacterial cell wall synthesis or inhibit key metabolic pathways.
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of similar thiazole derivatives, researchers found that compounds with specific substitutions on the phenyl ring displayed enhanced cytotoxicity against MCF-7 cells. The most effective compound exhibited an IC50 value significantly lower than that of doxorubicin, indicating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Activity
Another investigation focused on the synthesis and biological evaluation of urea derivatives related to the target compound. The study highlighted that certain analogues exhibited substantial antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications in structure could lead to improved antimicrobial agents .
Comparison with Similar Compounds
Table 1: Aryl Substituent Modifications
| Compound | Aryl Group | Molecular Weight (g/mol) | Key Feature | Reference |
|---|---|---|---|---|
| Target Compound | 3-Chloro-4-fluorophenyl | ~352.78* | Enhanced electron withdrawal | - |
| 2,4-Difluorophenyl | 336.32 | Reduced steric hindrance |
*Calculated based on structural analogy.
Structural Analogs with Varied Heterocyclic Moieties
The heterocyclic component critically impacts target selectivity and potency:
Pyrazolo[3,4-d]pyrimidine Derivatives
Replacing the thiazolo-pyrimidine core with a pyrazolo[3,4-d]pyrimidine system yields 1-(3-chloro-4-fluorophenyl)-3-(3-(3-amino-1H-pyrazolo[3,4-d]pyrimidin-6-ylamino)phenyl)urea, a potent CK1 inhibitor (IC50 = 78 nM) . This highlights the role of heterocycle geometry in kinase selectivity.
Piperazine-Functionalized Thiazole Derivatives
Compound 9c (1-(3-chloro-4-fluorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea) incorporates a piperazine-thiazole moiety, increasing molecular weight to 446.2 g/mol. The basic piperazine group may improve solubility, though biological activity remains uncharacterized .
Table 2: Heterocyclic Modifications
PanRAF Inhibitors with Urea Linkages
LY3009120 (1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea) inhibits panRAF kinases with minimal paradoxical activation, showing efficacy in BRAF- or RAS-mutant cancers . While structurally distinct from the target compound, these analogs underscore the versatility of urea linkers in oncology drug design.
Q & A
Q. What are the recommended synthetic routes for 1-(3-chloro-4-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea?
Methodological Answer: The synthesis typically involves a two-step approach:
Core Thiazolopyrimidine Formation: Condensation of 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid derivatives with appropriate amines under reflux in anhydrous toluene (see analogous procedures in ).
Urea Linkage: Reacting the intermediate amine with 3-chloro-4-fluorophenyl isocyanate in dichloromethane, using triethylamine as a base to neutralize HCl byproducts. This mirrors the synthesis of structurally similar urea derivatives ().
Example Reaction Conditions:
| Step | Reagents/Conditions | Solvent | Temperature | Yield (Reported) |
|---|---|---|---|---|
| 1 | Carboxylic acid + amine, DCC/DMAP | Toluene | Reflux | 60-75% () |
| 2 | Isocyanate, Et₃N | DCM | RT | 80-85% () |
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer:
- HPLC-MS: Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to confirm molecular weight ([M+H]⁺ expected at ~435.8 Da).
- NMR Analysis: Assign peaks using ¹H/¹³C NMR in DMSO-d₆. Key signals include:
- Thiazolo[3,2-a]pyrimidinone C=O at δ ~165 ppm (¹³C).
- Urea NH protons as broad singlets at δ ~9.5-10.5 ppm (¹H).
- Elemental Analysis: Match calculated vs. observed C, H, N, S, and Cl content (error <0.4%).
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Kinase Inhibition: Use fluorescence-based assays (e.g., ADP-Glo™) targeting kinases like EGFR or VEGFR, given the thiazolopyrimidine scaffold’s known affinity ().
- Antimicrobial Activity: Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation using non-linear regression.
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
Methodological Answer:
Q. How to address contradictions in reported biological activity data across studies?
Methodological Answer:
- Meta-Analysis: Use statistical tools (e.g., ANOVA, Cohen’s d) to compare IC₅₀ values from independent studies. Control for variables:
- Assay Conditions: Buffer pH, serum concentration (e.g., FBS% in cytotoxicity assays).
- Cell Line Authenticity: STR profiling to rule out cross-contamination.
- SAR Rationalization: Map substituent effects (e.g., 3-Cl vs. 4-F on phenylurea) using molecular docking (AutoDock Vina) against target proteins.
Q. What computational methods predict the compound’s hydrogen-bonding network in solid-state formulations?
Methodological Answer:
- Graph Set Analysis (GSUITE): Apply Etter’s rules () to categorize H-bond motifs (e.g., R₂²(8) rings).
- DFT Calculations: Optimize geometry at B3LYP/6-31G* level (Gaussian 16) to identify favorable H-bond donors/acceptors.
- Case Example: For thiazolopyrimidinones, N-H···O=C and C-H···F interactions dominate, as seen in SCXRD data ().
Q. How to design a structure-activity relationship (SAR) study for optimizing target affinity?
Methodological Answer:
- Substituent Variation: Synthesize analogs with:
- Biophysical Assays:
- SPR: Measure binding kinetics (ka/kd) to purified kinase domains.
- Thermal Shift Assay (TSA): Monitor Tm shifts to infer target engagement.
Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis?
Methodological Answer:
- Process Analytical Technology (PAT): Implement inline FTIR to monitor urea formation (disappearance of isocyanate peak at ~2270 cm⁻¹).
- DoE Optimization: Use Minitab or JMP to model reaction variables (e.g., temperature, stoichiometry) for robustness (see ).
- Case Study: For DMDAAC copolymers, controlled polymerization () reduced polydispersity (Đ <1.2).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
